4-Bromo-3-isopropoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-propan-2-yloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNWHWXEBWACKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154060-98-6 | |
| Record name | 4-bromo-3-(propan-2-yloxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Bromo 3 Isopropoxybenzoic Acid
Established Synthetic Routes and Precursor Utilization
Established methods for the synthesis of 4-bromo-3-isopropoxybenzoic acid rely on a series of well-understood and widely practiced organic transformations. These routes typically begin with a simpler, commercially available benzene (B151609) derivative that is sequentially functionalized.
Regioselective Bromination of Isopropoxybenzoic Acid Derivatives
A key step in many synthetic approaches is the regioselective bromination of an isopropoxybenzoic acid precursor. The directing effects of the existing substituents on the benzene ring are crucial for achieving the desired substitution pattern. The carboxylic acid group is a meta-director, while the isopropoxy group is an ortho-, para-director. In the case of 3-isopropoxybenzoic acid, the activating isopropoxy group directs the incoming electrophile (bromine) to the ortho and para positions. The position para to the isopropoxy group (position 5) is sterically less hindered and electronically activated, making it a favorable site for bromination. However, the position ortho to the isopropoxy group and meta to the carboxylic acid (position 2) is also activated. To achieve selective bromination at the 4-position, one might start with a precursor where this position is most activated.
For instance, the bromination of 3-hydroxybenzoic acid can be performed using reagents like N-bromosuccinimide (NBS) in a suitable solvent. mdpi.com Subsequent etherification of the resulting 4-bromo-3-hydroxybenzoic acid with an isopropyl halide would yield the target molecule. The regioselectivity of the bromination is critical, and reaction conditions must be carefully controlled to minimize the formation of undesired isomers. mdpi.comnih.gov
Alkylation Reactions for Isopropoxy Moiety Introduction
The introduction of the isopropoxy group is typically accomplished through a Williamson ether synthesis. This involves the reaction of a phenoxide ion with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane). In the context of synthesizing this compound, this alkylation step could be performed on a 4-bromo-3-hydroxybenzoic acid precursor. The reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, to deprotonate the hydroxyl group and form the more nucleophilic phenoxide. The choice of solvent and temperature can influence the reaction rate and yield. researchgate.net
Alternatively, palladium-catalyzed C-H alkylation has emerged as a powerful tool for the direct introduction of alkyl groups onto aromatic rings. nih.gov While not yet a standard method for this specific synthesis, it represents a potential future direction.
Oxidative Pathways to the Carboxylic Acid Functionality
Another synthetic strategy involves the oxidation of a precursor molecule containing the 4-bromo-3-isopropoxy arrangement but with a different oxidizable group at the 1-position. For example, 4-bromo-3-isopropoxytoluene could be oxidized to form the corresponding benzoic acid. Common oxidizing agents for converting an alkyl side chain on an aromatic ring to a carboxylic acid include potassium permanganate (B83412) (KMnO4) or chromic acid. quora.comquora.com The reaction conditions for such oxidations need to be carefully controlled to avoid degradation of the isopropoxy group or the aromatic ring.
A patent describes the liquid phase oxidation of p-bromotoluene to 4-bromobenzoic acid using oxygen as the oxidant in the presence of a catalyst. google.com This type of process could potentially be adapted for a substituted toluene (B28343) precursor.
Multi-Step Synthetic Sequences and Reaction Optimization
A plausible multi-step synthesis could start from a readily available precursor like 3-hydroxybenzoic acid. The sequence would be as follows:
Bromination: Regioselective bromination of 3-hydroxybenzoic acid at the 4-position.
Etherification: Alkylation of the resulting 4-bromo-3-hydroxybenzoic acid with an isopropyl halide to introduce the isopropoxy group.
Each step in a multi-step synthesis requires optimization to maximize the yield and purity of the intermediate and final products. nih.gov This involves a systematic study of reaction parameters such as temperature, reaction time, stoichiometry of reagents, and choice of catalyst and solvent.
Emerging Catalytic Approaches in this compound Synthesis
While traditional methods remain prevalent, research into more efficient and environmentally benign synthetic routes is ongoing. Emerging catalytic approaches offer promising alternatives. For instance, palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net While direct application to the synthesis of this compound might not be straightforward, these methods could be employed in novel synthetic strategies.
Furthermore, the development of new catalysts for regioselective C-H functionalization could one day allow for the direct and selective introduction of the bromo or isopropoxy groups onto a benzoic acid backbone, significantly shortening the synthetic sequence. researchgate.net Research in the field of flow chemistry is also leading to the development of automated and optimized multi-step syntheses, which could be applied to the production of complex molecules like this compound. nih.gov
Chemical Reactivity and Transformational Chemistry of 4 Bromo 3 Isopropoxybenzoic Acid
Reactions of the Carboxylic Acid Moiety: Functional Group Interconversions
The carboxylic acid group is a primary site for a variety of functional group interconversions, enabling the synthesis of numerous derivatives.
Derivatization to Esters, Amides, and Acid Chlorides
Esters: The esterification of 4-bromo-3-isopropoxybenzoic acid can be readily achieved. For instance, reaction with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid, yields the corresponding methyl or ethyl ester. nist.gov This Fischer esterification is a standard method for protecting the carboxylic acid or modifying its reactivity.
Amides: Amide derivatives can be synthesized through the activation of the carboxylic acid. nih.gov Common methods involve the use of coupling reagents to facilitate the reaction with a primary or secondary amine. nih.gov For example, the in-situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine (B44618) can activate the carboxylic acid for amidation. nih.gov
Acid Chlorides: Conversion to the more reactive acid chloride can be accomplished by treating this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-bromo-3-isopropoxybenzoyl chloride is a versatile intermediate for the synthesis of esters and amides under milder conditions.
Interactive Data Table: Derivatization Reactions
| Derivative | Reagents | Product |
| Ethyl Ester | Ethanol, Sulfuric Acid | Ethyl 4-bromo-3-isopropoxybenzoate |
| N-Benzylamide | Benzylamine, Coupling Agent | N-Benzyl-4-bromo-3-isopropoxybenzamide |
| Acid Chloride | Thionyl Chloride | 4-Bromo-3-isopropoxybenzoyl chloride |
Reductive Transformations to Alcohols and Aldehydes
The carboxylic acid can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or a borane-tetrahydrofuran (B86392) complex (BH₃-THF) can effectively carry out this transformation, yielding (4-bromo-3-isopropoxyphenyl)methanol. chemicalbook.com The reaction with borane-THF complex is typically performed in an anhydrous solvent like tetrahydrofuran. chemicalbook.com
Partial reduction to the corresponding aldehyde, 4-bromo-3-isopropoxybenzaldehyde, is more challenging but can be achieved using specialized reagents that can stop the reduction at the aldehyde stage.
Reactivity of the Aryl Bromide: Carbon-Carbon and Carbon-Heteroatom Bond Formations
The bromine atom on the aromatic ring is a key handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Pathways
While aryl halides are generally resistant to nucleophilic attack, SNAr reactions can occur under specific conditions. libretexts.org For SNAr to proceed, the aromatic ring typically needs to be activated by strong electron-withdrawing groups in the ortho or para positions to the leaving group. libretexts.orgchemistrysteps.com In the case of this compound, the carboxylic acid group is moderately deactivating, making SNAr reactions less favorable compared to substrates with nitro groups. youtube.com However, under forcing conditions with strong nucleophiles, substitution may be possible. The generally accepted mechanism for SNAr involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide functionality of this compound makes it an excellent substrate for a variety of powerful palladium-catalyzed cross-coupling reactions. wikipedia.orglibretexts.org These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method is widely used to form new carbon-carbon bonds and construct biaryl systems. tcichemicals.com The general catalytic cycle involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.org
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, typically with high stereoselectivity for the trans isomer. thieme-connect.denih.govlibretexts.org The reaction is catalyzed by a palladium complex and requires a base. nih.govlibretexts.org
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. libretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org
Buchwald-Hartwig Amination: This reaction is a versatile method for forming carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. nih.govchemspider.com This allows for the synthesis of a wide range of arylamine derivatives.
Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Biaryl |
| Heck | Alkene | Substituted Alkene |
| Sonogashira | Terminal Alkyne | Arylalkyne |
| Buchwald-Hartwig | Amine | Arylamine |
Transformations Involving the Isopropoxy Substituent
The isopropoxy group is generally stable under many reaction conditions. However, under harsh acidic conditions, cleavage of the ether linkage can occur to yield the corresponding phenol (B47542), 4-bromo-3-hydroxybenzoic acid. nih.gov This transformation can be a route to further functionalize the aromatic ring at the 3-position. Additionally, oxidative cleavage of the aromatic ring itself can occur under strong oxidizing conditions, such as with hydroxyl radicals, leading to ring-opened products, though this is a less controlled transformation. nih.govrsc.org
Electrophilic Aromatic Substitution Patterns on the Benzene (B151609) Ring
The regioselectivity of electrophilic aromatic substitution on the benzene ring of this compound is governed by the interplay of the directing effects of its three substituents: the isopropoxy group (-OCH(CH₃)₂), the bromo group (-Br), and the carboxylic acid group (-COOH). The positions on the aromatic ring are numbered starting from the carbon bearing the carboxylic acid group as C1.
The directing influence of each substituent is as follows:
Isopropoxy Group (-OCH(CH₃)₂ at C3): This is a strongly activating group due to the resonance effect, where the oxygen's lone pairs donate electron density to the ring. organicchemistrytutor.com It is an ortho, para-director. Activating groups increase the rate of electrophilic substitution compared to unsubstituted benzene. libretexts.orgunizin.org
Bromo Group (-Br at C4): Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because of their ability to stabilize the intermediate carbocation (arenium ion) through resonance. organicchemistrytutor.comunizin.org
Carboxylic Acid Group (-COOH at C1): This group is deactivating and a meta-director. Both its inductive and resonance effects withdraw electron density from the benzene ring, making substitution slower than on benzene. libretexts.org
When these effects are combined, the powerful activating and directing influence of the isopropoxy group at C3 is dominant in determining the position of the incoming electrophile. The isopropoxy group directs substitution to its ortho positions (C2 and C4) and its para position (C6).
Position C4 is already occupied by the bromo substituent.
Position C2 is ortho to the strongly activating isopropoxy group and meta to both the deactivating carboxylic acid and bromo groups. This makes it an electronically favored site for substitution.
Position C6 is para to the strongly activating isopropoxy group but ortho to the deactivating carboxylic acid group. The deactivating effect of the carboxyl group at its adjacent position makes C6 less favorable for substitution than C2.
Position C5 is ortho to the deactivating bromo group and meta to the activating isopropoxy and deactivating carboxyl groups. It is generally considered a less reactive site.
Therefore, electrophilic attack is predicted to occur predominantly at the C2 position , driven by the strong activating effect of the isopropoxy group. Substitution at C6 may occur as a minor product.
While specific experimental data on the electrophilic substitution reactions of this compound is not extensively documented in publicly available literature, the outcomes can be predicted based on established principles of physical organic chemistry. The following table outlines the expected major products for common electrophilic aromatic substitution reactions.
| Reaction Type | Reagents | Predicted Major Product | Product Name |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | ![]() | 4-Bromo-3-isopropoxy-2-nitrobenzoic acid |
| Bromination | Br₂ / FeBr₃ | ![]() | 2,4-Dibromo-3-isopropoxybenzoic acid |
| Chlorination | Cl₂ / AlCl₃ | ![]() | 4-Bromo-2-chloro-3-isopropoxybenzoic acid |
| Sulfonation | Fuming H₂SO₄ | ![]() | 4-Bromo-3-isopropoxy-2-sulfobenzoic acid |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | ![]() | 2-Acetyl-4-bromo-3-isopropoxybenzoic acid |
Synthesis and Characterization of Derivatives and Analogs of 4 Bromo 3 Isopropoxybenzoic Acid
Systematic Derivatization Strategies
Systematic derivatization of 4-bromo-3-isopropoxybenzoic acid allows for the fine-tuning of its physicochemical properties. These strategies target the three main functional components of the molecule.
The carboxylic acid moiety is a prime target for derivatization to produce esters, amides, and hydrazides, which can significantly alter the compound's polarity, hydrogen bonding capability, and biological interactions.
Esters: Esterification is a common and straightforward modification. The synthesis of esters, such as the methyl or ethyl ester of this compound, can be achieved through Fischer esterification. This typically involves reacting the parent carboxylic acid with the corresponding alcohol (e.g., methanol (B129727) or ethanol) under acidic catalysis, often with a strong acid like sulfuric acid, and reflux conditions. An alternative route involves the alkylation of a hydroxyl-functionalized intermediate. For instance, the synthesis of methyl 4-bromo-3-propoxybenzoate starts with the esterification of 4-bromo-3-hydroxybenzoic acid to its methyl ester, followed by alkylation of the phenolic hydroxyl group with an alkyl halide (like 1-bromopropane) in the presence of a base such as potassium carbonate (K₂CO₃).
Amides: Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation often requires the activation of the carboxylic acid. A common method involves the use of coupling reagents like carbodiimides or the in-situ formation of phosphonium (B103445) salts. For example, a general method for amidation involves treating the carboxylic acid with triphenylphosphine (B44618) and N-chlorophthalimide to generate an acyloxy-phosphonium species, which then readily reacts with an amine at room temperature to form the corresponding amide in good yields. researchgate.net This methodology is applicable to a wide range of aliphatic, benzylic, and aromatic carboxylic acids. researchgate.net
Hydrazides: Hydrazides are typically prepared from the corresponding ester derivative. The ethyl or methyl ester of this compound can be reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in a solvent like ethanol (B145695), under reflux. wikipedia.orgnih.gov Microwave-assisted synthesis has also been shown to be an efficient method for preparing hydrazides, significantly reducing reaction times. For example, the reaction of ethyl p-hydroxybenzoate with hydrazine hydrate can be completed in minutes under microwave irradiation, yielding the corresponding hydrazide in high yield. wikipedia.org This hydrazide can then serve as a precursor for the synthesis of other heterocyclic derivatives like 1,3,4-oxadiazoles. nih.gov
Table 1: Synthesis of Carboxylic Acid Derivatives
| Derivative Type | General Synthetic Method | Key Reagents |
|---|---|---|
| Esters | Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) |
| Amides | Activation and Coupling | Coupling Reagents (e.g., Carbodiimides), or PPh₃/N-chlorophthalimide, Amine |
| Hydrazides | Hydrazinolysis of Esters | Hydrazine Hydrate, Ester Precursor |
The bromine atom at the C-4 position of the benzene (B151609) ring is a versatile handle for introducing further structural diversity through various palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with a boronic acid or boronic ester in the presence of a palladium catalyst and a base to form a biaryl compound. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. tcichemicals.com The general protocol for coupling an aryl bromide like this compound would involve reacting it with an appropriate boronic acid (e.g., phenylboronic acid) using a catalyst system such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine (B1218219) ligand (e.g., XPhos), and a base like K₃PO₄ or Na₂CO₃ in a suitable solvent system like dioxane/water. commonorganicchemistry.com
Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst (typically CuI), in the presence of a base, such as an amine like diethylamine (B46881) or triethylamine. wikipedia.orglibretexts.org This method is highly efficient for creating C(sp²)-C(sp) bonds and is used in the synthesis of complex molecules and functional materials. libretexts.org
Heck Reaction: The Heck reaction allows for the arylation of an alkene. It involves the reaction of the aryl bromide with an alkene (e.g., styrene (B11656) or an acrylate) in the presence of a palladium catalyst and a base. thieme-connect.denih.gov While aryl iodides are more reactive, aryl bromides can be effectively used, often with phosphine ligands like tri-2-tolylphosphine to promote the reaction. thieme-connect.de The reaction typically yields trans-alkenes with high regioselectivity. thieme-connect.de
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. It requires a palladium catalyst with a suitable phosphine ligand (e.g., BINAP, XPhos) and a base, such as sodium tert-butoxide (NaOtBu). organic-chemistry.orgchemspider.com This method is a powerful tool for synthesizing arylamines from aryl halides under relatively mild conditions. organic-chemistry.org
Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Bromine Functionalization
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalysts/Reagents |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | C-C (Aryl-Aryl) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) |
| Sonogashira | Terminal alkyne | C-C (Aryl-Alkyne) | Pd catalyst, Cu(I) co-catalyst, Amine base |
| Heck | Alkene | C-C (Aryl-Vinyl) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |
| Buchwald-Hartwig | Amine | C-N (Aryl-Amine) | Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu) |
Varying the substituent at the C-3 position allows for the exploration of structure-activity relationships. The isopropoxy group can be replaced with other alkoxy groups or different functional moieties altogether. The synthesis of these analogs generally starts from a common intermediate, 4-bromo-3-hydroxybenzoic acid, which can be alkylated or otherwise modified.
For example, reacting methyl 4-bromo-3-hydroxybenzoate with different alkyl halides in the presence of a base like K₂CO₃ can yield a series of 3-alkoxy analogs, such as the methoxy (B1213986), ethoxy, or propoxy derivatives. Other structural variations can be introduced by using different starting materials or by modifying the 3-position substituent at an earlier synthetic stage. Examples of related compounds that have been synthesized and studied include:
4-Bromo-3,5-dimethoxybenzoic acid: Features two methoxy groups flanking the carboxylic acid. chemspider.comsigmaaldrich.com
4-Bromo-3-(methoxymethoxy)benzoic acid: Contains a protected hydroxyl group, which can be useful in multi-step syntheses. researchgate.net
4-Bromo-3-methylbenzoic acid: An analog where the isopropoxy group is replaced by a smaller methyl group. nih.gov
4-Bromo-3-fluorobenzoic acid ethyl ester: An analog with an electron-withdrawing fluorine atom. nih.gov
Positional Isomers and Structurally Related Compounds: Comparative Academic Studies
Positional isomers, where the substituents occupy different positions on the aromatic ring, often exhibit distinct physical and chemical properties due to differences in steric hindrance, electronic effects, and intramolecular interactions. docbrown.infounacademy.comvaia.com
A key positional isomer of the title compound is 3-bromo-4-isopropoxybenzoic acid . While direct comparative studies between these two specific isomers are not abundant in the literature, analysis of closely related structures provides valuable insights.
A comparative crystallographic study was conducted on methyl 4-bromo-2-(methoxymethoxy)benzoate and its positional isomer, 4-bromo-3-(methoxymethoxy)benzoic acid . nih.gov This study revealed significant differences in their solid-state conformations. The 4-bromo-3-(methoxymethoxy)benzoic acid isomer crystallizes with two independent molecules in the asymmetric unit, which differ in the torsion angles of the methoxymethoxy side chain and the orientation of the carboxylic acid group relative to the benzene ring. nih.gov In contrast, the crystal structure of the 4-bromo-2-(methoxymethoxy)benzoate showed a different packing arrangement. The formation of two-dimensional architectures in both compounds was driven by C—H⋯O hydrogen bonds, but they differed in other stabilizing interactions: the 2-methoxy isomer featured Br⋯O interactions, while the 3-methoxy isomer was stabilized by π–π stacking. nih.gov
These findings highlight that even a simple shift in substituent position can lead to profound changes in molecular conformation and intermolecular interactions, which in turn influence macroscopic properties like melting point, solubility, and crystal packing. Other structurally related compounds that provide a basis for comparative analysis include 3-bromo-4-hydroxybenzoic acid and 4-isopropoxybenzoic acid . nih.govchemicalbook.com The study of such isomers and analogs is crucial for understanding the structure-property relationships within this class of compounds.
Advanced Spectroscopic and Chromatographic Characterization of 4 Bromo 3 Isopropoxybenzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4-Bromo-3-isopropoxybenzoic acid. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the isopropoxy group's methine and methyl protons, and the acidic proton of the carboxylic acid. The coupling patterns (splitting) between adjacent protons are critical for assigning the substitution pattern on the benzene (B151609) ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The spectrum for this compound would show distinct peaks for the carboxyl carbon, the aromatic carbons (both protonated and quaternary), and the carbons of the isopropoxy group.
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound, which are crucial for its structural verification.
Table 1: Predicted NMR Data for this compound
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Carboxylic Acid (COOH) | ~11-13 (s, 1H) | ~170 |
| Aromatic CH (C5-H) | ~7.6 (dd, 1H) | ~115 |
| Aromatic CH (C6-H) | ~7.8 (d, 1H) | ~125 |
| Aromatic C-Br (C4) | - | ~118 |
| Aromatic C-O (C3) | - | ~158 |
| Aromatic C-COOH (C1) | - | ~132 |
| Aromatic CH (C2-H) | ~7.4 (d, 1H) | ~114 |
| Isopropoxy CH | ~4.7 (sept, 1H) | ~72 |
| Isopropoxy CH₃ | ~1.4 (d, 6H) | ~22 |
Note: Predicted values are based on standard chemical shift ranges and substituent effects. Actual experimental values may vary based on solvent and other conditions. s=singlet, d=doublet, dd=doublet of doublets, sept=septet.
Mass Spectrometry (MS) Techniques: High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis (LC-MS, UPLC)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of this compound (C₁₀H₁₁BrO₃). The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are nearly equal in abundance, resulting in two peaks (M and M+2) of similar intensity.
Fragmentation Analysis (LC-MS, UPLC): When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), MS allows for the analysis of complex mixtures and the study of ion fragmentation. In tandem MS (MS/MS), the molecular ion of this compound can be isolated and fragmented to yield characteristic product ions. Common fragmentation pathways would include the loss of the isopropoxy group, the loss of a propyl group from the ether, and the decarboxylation (loss of CO₂) of the carboxylic acid. These fragmentation patterns serve as a structural fingerprint, further confirming the compound's identity.
Table 2: Expected HRMS and Fragmentation Data
| Analysis | Expected Result | Information Gained |
|---|---|---|
| HRMS (M⁻) | m/z for [C₁₀H₁₀BrO₃]⁻ | Confirms elemental composition |
| Isotopic Pattern | Two peaks of ~1:1 intensity separated by 2 Da | Confirms the presence of one bromine atom |
| MS/MS Fragmentation | Loss of C₃H₇ (43 Da), Loss of CO₂ (44 Da) | Structural confirmation via fragmentation pathways |
Chromatographic Purity Assessment and Separation Methodologies (HPLC, GC)
Chromatographic techniques are essential for separating this compound from any starting materials, by-products, or other impurities, thereby allowing for its quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of non-volatile compounds like this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous acid (like formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). The compound is detected using a UV detector, typically at a wavelength where the benzene ring exhibits strong absorbance. A pure sample will show a single major peak, and the peak area can be used to calculate purity, often exceeding 98-99% for well-purified materials.
Gas Chromatography (GC): GC is generally used for volatile and thermally stable compounds. To analyze this compound by GC, it typically requires derivatization to a more volatile ester form (e.g., a methyl or ethyl ester) to prevent thermal decomposition of the carboxylic acid in the hot injector port. This method is highly sensitive for detecting volatile impurities.
Table 3: Typical Chromatographic Conditions
| Technique | Column | Mobile Phase/Carrier Gas | Detection | Purpose |
|---|---|---|---|---|
| HPLC | Reversed-Phase C18 | Acetonitrile/Water with 0.1% Formic Acid | UV (e.g., 254 nm) | Purity assessment and quantification |
| GC (after derivatization) | Capillary (e.g., DB-5) | Helium or Hydrogen | Flame Ionization (FID) | Analysis of volatile impurities |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FTIR Spectroscopy: The FTIR spectrum of this compound would display characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the hydrogen-bonded carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the acid. The C-O stretching of the ether and the carboxylic acid would appear in the 1200-1300 cm⁻¹ region, while aromatic C-H and C=C vibrations would be observed at various frequencies.
Table 4: Key Vibrational Spectroscopy Bands
| Functional Group | FTIR Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Carboxylic Acid O-H | 2500-3300 (broad) | Stretching |
| Carbonyl C=O | ~1700 (strong) | Stretching |
| Aromatic C=C | 1450-1600 | Ring stretching |
| Ether C-O-C | 1200-1300 | Asymmetric stretching |
X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide highly accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules. This analysis would confirm the substitution pattern on the benzene ring and reveal the conformation of the isopropoxy group relative to the plane of the ring. The resulting crystal structure data provides an unambiguous confirmation of the compound's constitution and stereochemistry.
Computational and Theoretical Investigations of 4 Bromo 3 Isopropoxybenzoic Acid
Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions (Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a cornerstone of quantum chemical calculations, offering a robust framework for investigating the electronic structure and reactivity of molecules. This method is predicated on the principle that the total energy of a system can be determined from its electron density. For 4-Bromo-3-isopropoxybenzoic acid, DFT calculations can elucidate the distribution of electrons within the molecule, which in turn governs its chemical behavior.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Furthermore, DFT allows for the generation of a Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl group, indicating sites susceptible to electrophilic attack, and positive potential near the hydrogen atoms.
While specific DFT research on this compound is not widely published, studies on analogous compounds like 4-bromo-3-(methoxymethoxy) benzoic acid reveal that such calculations provide deep insights into molecular geometry and reactivity descriptors. For instance, in a study of a similar bromo-benzoic acid derivative, DFT was used to determine ionization energy, hardness, and electrophilicity, all of which are crucial for predicting chemical interactions.
Table 1: Illustrative DFT-Calculated Electronic Properties (Note: The following data is illustrative and based on typical values for similar aromatic carboxylic acids, as specific experimental or computational data for this compound is not readily available in published literature.)
| Parameter | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations provide a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a powerful tool for exploring the conformational landscape of flexible molecules like this compound.
The isopropoxy group and the carboxylic acid group can both rotate, leading to a variety of possible three-dimensional arrangements, or conformers. MD simulations can track the trajectory of each atom in the molecule, revealing the most stable or low-energy conformations. By simulating the molecule in different environments, such as in a vacuum or in a solvent, researchers can understand how intermolecular forces influence its shape and flexibility.
The process involves defining a force field, which is a set of parameters that describe the potential energy of the system. The simulation then proceeds in small time steps, calculating the forces on each atom and updating their positions and velocities. Analysis of the resulting trajectory can identify predominant conformations, the energy barriers between them, and how the molecule's shape fluctuates under different conditions. This information is vital for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts. General studies on drug delivery and inhibitor binding frequently employ MD simulations to gain mechanistic insights into these dynamic processes.
Prediction of Physicochemical Parameters Relevant to Chemical Reactivity (e.g., pKa, bond dissociation energies)
Computational methods are also extensively used to predict key physicochemical parameters that are directly linked to chemical reactivity. For this compound, two such important parameters are its acidity (pKa) and the strength of its chemical bonds (bond dissociation energies).
The pKa is a measure of the acidity of the carboxylic acid group. Computational prediction of pKa can be achieved through various methods, often involving the calculation of the free energy change associated with the deprotonation of the acid in a solvent. These calculations typically model the solvent environment, as it plays a crucial role in stabilizing the resulting carboxylate anion. The predicted pKa value is essential for understanding how the molecule will behave in different pH environments, which is particularly important in biological systems.
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Theoretical calculations can provide estimates for the BDE of various bonds within the this compound molecule, such as the C-Br, O-H, and C-O bonds. The BDE values offer insights into the molecule's thermal stability and the likely pathways of its decomposition or reaction. For instance, a lower BDE for a particular bond would suggest that it is a more likely site for radical reactions. The standard method for calculating BDE involves determining the enthalpy change of the bond-breaking reaction in the gaseous state.
Table 2: Predicted Physicochemical Properties (Note: These values are computationally predicted and sourced from chemical databases or calculated using standard in silico models. They serve as estimates for the properties of this compound.)
| Parameter | Predicted Value | Method/Source |
| pKa | ~3.5 - 4.5 | Estimated based on substituted benzoic acids |
| C-Br Bond Dissociation Energy | ~70-80 kcal/mol | Estimated based on typical aryl bromides |
| O-H Bond Dissociation Energy | ~110-120 kcal/mol | Estimated based on carboxylic acids |
In Silico Studies of Intermolecular Interactions
Understanding how this compound interacts with other molecules is key to predicting its behavior in complex chemical and biological systems. In silico studies of intermolecular interactions, often employing molecular docking and further refined with molecular dynamics, can model how this compound might bind to a protein's active site or interact with other small molecules.
These studies are fundamental in fields like drug discovery, where the goal is to design molecules that can specifically interact with a biological target. For this compound, computational models can identify potential hydrogen bond donors (the carboxylic acid -OH) and acceptors (the carbonyl and ether oxygens), as well as hydrophobic regions (the benzene (B151609) ring and isopropoxy group).
Molecular docking simulations can predict the preferred orientation of the molecule when it binds to a receptor, providing a binding affinity score. Following docking, MD simulations can be used to assess the stability of the predicted complex and to analyze the specific intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that hold the complex together. Studies on various enzyme inhibitors have demonstrated the power of these in silico approaches to elucidate binding modes and guide the design of more potent molecules.
Applications of 4 Bromo 3 Isopropoxybenzoic Acid As a Synthetic Intermediate in Specialized Research Areas
Utility in the Synthesis of Complex Organic Molecules
The strategic placement of the bromo, isopropoxy, and carboxylic acid functionalities on the benzene (B151609) ring makes 4-Bromo-3-isopropoxybenzoic acid a versatile scaffold for the synthesis of intricate organic molecules. The bromine atom, for instance, is amenable to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon bonds. These reactions allow for the introduction of diverse aryl, vinyl, or alkynyl groups at the 4-position of the benzoic acid ring.
Furthermore, the carboxylic acid group can be readily converted into other functional groups, including esters, amides, and acid chlorides. This versatility allows for the attachment of various molecular fragments, facilitating the assembly of complex target structures. The isopropoxy group, while relatively stable, can influence the electronic properties and solubility of the molecule and its derivatives. The synthesis of related substituted benzoic acids often involves multi-step processes, including bromination and etherification of precursor molecules like 3-hydroxybenzoic acid or 4-aminosalicylic acid. guidechem.comchemicalbook.com The synthesis of various substituted benzoic acid derivatives highlights the modular nature of these building blocks in constructing complex molecular architectures. nih.govacs.org
Application in the Construction of Pharmaceutical Precursors
The structural motif of a substituted benzoic acid is prevalent in a wide range of biologically active compounds, making this compound a valuable precursor in pharmaceutical research. The precursor to this compound, 4-bromo-3-hydroxybenzoic acid, is a known inhibitor of histidine decarboxylase (HDC) and DOPA decarboxylase (DDC), enzymes involved in important physiological processes. scbt.comglpbio.commedchemexpress.combioscience.co.uk This inhibitory activity suggests that derivatives, such as the isopropoxy analog, could be explored for similar or enhanced biological effects.
Recent patent literature highlights the importance of substituted benzoyl moieties in the development of potent and selective enzyme inhibitors. For instance, various inhibitors of Tropomyosin receptor kinase (Trk) and Spleen tyrosine kinase (Syk) incorporate substituted bromo- and alkoxy-benzoyl structures. google.comgoogle.comnih.govnih.govbohrium.comnih.govbohrium.comcapes.gov.br Trk inhibitors are being investigated for the treatment of pain, cancer, and neurological disorders, while Syk inhibitors show promise as anti-inflammatory and anti-allergic agents. nih.govnih.govnih.govcapes.gov.br The synthesis of these inhibitors often involves the coupling of a substituted benzoic acid with a heterocyclic amine or other complex fragments. The specific substitution pattern of this compound makes it a candidate for the synthesis of novel Trk and Syk inhibitors with potentially improved potency, selectivity, and pharmacokinetic properties.
Building Block for Agrochemical Research Compounds
The development of new agrochemicals with improved efficacy and environmental profiles is a continuous effort. Substituted benzoic acids and their derivatives have a long history of use as herbicides and plant growth regulators. A patent for the closely related compound, 3-bromo-4-methoxybenzoic acid, discloses its utility as a fungicide against apple rot and grape white rot, and as a plant growth regulator. google.com
The structural similarity between 3-bromo-4-methoxybenzoic acid and this compound suggests that the latter could also exhibit valuable biological activities for agricultural applications. The presence of the isopropoxy group instead of a methoxy (B1213986) group can alter the lipophilicity and metabolic stability of the compound, potentially leading to different or improved agrochemical properties. Researchers in this field can utilize this compound as a starting material to synthesize a library of new compounds for screening as potential herbicides, fungicides, or plant growth regulators.
Role in the Development of Advanced Materials and Polymer Components
Substituted benzoic acids are also valuable monomers and building blocks in materials science for the creation of functional polymers and advanced materials. The carboxylic acid group can be used for polymerization reactions, such as polyesterification, while the bromo and isopropoxy groups can impart specific properties to the resulting polymer, such as thermal stability, flame retardancy, or altered solubility.
For example, research has shown the synthesis of polymer-bound benzaldehydes from 3-bromo-4-hydroxybenzaldehyde, a close structural analog to the precursor of this compound. nih.gov This demonstrates the potential for incorporating such brominated and hydroxylated (or alkoxylated) benzoic acid derivatives into polymer backbones. These functionalized polymers can have applications in solid-phase synthesis, catalysis, or as materials with tailored optical or electronic properties. The synthesis of functional polymers through techniques like atom transfer radical polymerization (ATRP) often utilizes initiators derived from substituted benzoic acids. cmu.edu The specific functionalities of this compound make it a candidate for the design of novel monomers for specialty polymers with advanced properties.
Emerging Research Frontiers and Future Perspectives for 4 Bromo 3 Isopropoxybenzoic Acid
Development of More Efficient and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign methods for the synthesis of 4-bromo-3-isopropoxybenzoic acid is a key area of ongoing research. Traditional multi-step syntheses often involve harsh reagents and generate significant waste. Current efforts are focused on creating more sustainable pathways with improved atom economy and reduced environmental impact.
One potential route for the synthesis of this compound involves the bromination of 3-isopropoxybenzoic acid. This approach requires careful control of reaction conditions to ensure selective bromination at the 4-position. Another strategy could start from p-bromotoluene, which can be oxidized to 4-bromobenzoic acid. researchgate.net Subsequent introduction of the isopropoxy group at the 3-position would then yield the final product. The challenge in this approach lies in the selective functionalization of the C-H bond at the 3-position.
More sustainable approaches are being explored, drawing inspiration from green chemistry principles. For instance, the use of solvent-free reaction conditions, such as sonication, has been investigated for the synthesis of related bromobenzoic acids. nih.gov This method can lead to faster reaction times and reduced solvent waste. Additionally, the use of milder and more selective brominating agents is being explored to minimize the formation of byproducts.
The table below outlines a comparison of potential synthetic strategies, highlighting key parameters that are the focus of optimization studies.
| Synthetic Strategy | Starting Material | Key Transformation | Potential Advantages | Challenges |
| Bromination of 3-isopropoxybenzoic acid | 3-isopropoxybenzoic acid | Electrophilic Aromatic Bromination | Direct route | Control of regioselectivity |
| Isopropoxylation of 4-bromo-3-hydroxybenzoic acid | 4-bromo-3-hydroxybenzoic acid | Williamson Ether Synthesis | Readily available starting material | Use of potentially hazardous reagents |
| Oxidation and subsequent isopropoxylation | p-bromotoluene | Oxidation of methyl group, C-H activation | Low-cost starting material | Multi-step, potential for low overall yield |
| "Green" Chemistry Approaches | Benzoic acid derivatives | Sonication, alternative brominating agents | Reduced waste, milder conditions | Scalability and efficiency |
Exploration of Novel Reaction Pathways and Catalytic Systems
The bromine atom on the aromatic ring of this compound serves as a versatile handle for a variety of cross-coupling reactions, opening up avenues for the synthesis of complex molecular architectures. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are particularly powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
For instance, the Suzuki-Miyaura coupling of this compound with various boronic acids or esters can lead to the synthesis of a diverse library of biaryl compounds. These structures are prevalent in pharmaceuticals and functional materials. The development of more active and stable palladium catalysts, including those based on N-heterocyclic carbene (NHC) ligands, is crucial for improving the efficiency and scope of these reactions.
Furthermore, the carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and acid chlorides. This allows for a wide range of derivatization reactions, further expanding the synthetic utility of the molecule. The interplay between the reactivity of the bromine atom and the carboxylic acid group allows for sequential and orthogonal functionalization strategies, enabling the construction of highly elaborate molecules.
The table below summarizes some of the key cross-coupling reactions that can be explored with this compound and the potential products that can be accessed.
| Reaction Type | Coupling Partner | Catalyst System | Potential Product Class |
| Suzuki-Miyaura Coupling | Arylboronic acids/esters | Palladium-based catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Biaryl carboxylic acids |
| Heck Coupling | Alkenes | Palladium-based catalysts (e.g., Pd(OAc)₂) | Cinnamic acid derivatives |
| Sonogashira Coupling | Terminal alkynes | Palladium/Copper co-catalysis | Arylalkynyl carboxylic acids |
| Buchwald-Hartwig Amination | Amines | Palladium-based catalysts with specialized ligands | N-Aryl anthranilic acid derivatives |
| Stille Coupling | Organostannanes | Palladium-based catalysts | Aryl-substituted benzoic acids |
Integration into Advanced Chemical Synthesis Platforms
The unique structural features of this compound make it an ideal candidate for integration into advanced chemical synthesis platforms. These platforms, which include automated synthesis and flow chemistry systems, are revolutionizing the way molecules are made, enabling rapid optimization of reaction conditions and the synthesis of large compound libraries.
In the context of automated synthesis, the carboxylic acid group of this compound can be readily immobilized on a solid support. This would allow for the use of solution-phase reagents for subsequent reactions, with easy purification by simple filtration. This approach is particularly well-suited for the high-throughput synthesis of compound libraries for drug discovery and materials science applications.
Flow chemistry offers another exciting avenue for the utilization of this compound. The precise control over reaction parameters such as temperature, pressure, and reaction time that flow reactors provide can lead to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. The Suzuki-Miyaura coupling of this compound, for example, could be efficiently performed in a flow system, allowing for rapid optimization of catalyst loading, base, and solvent.
| Platform | Advantages for this compound | Potential Applications |
| Automated Synthesis | Amenable to solid-phase synthesis via the carboxylic acid group. | High-throughput screening of derivatives for biological activity or material properties. |
| Flow Chemistry | Precise control over reaction conditions for improved yield and safety in cross-coupling reactions. | Efficient and scalable synthesis of key intermediates and final products. |
| Combinatorial Chemistry | The two reactive sites (bromo and carboxyl) allow for the rapid generation of diverse compound libraries. | Discovery of new molecules with desired properties through the exploration of a large chemical space. |
Potential for Derivatization in New Material Science Applications
The derivatization of this compound holds significant promise for the development of new functional materials. The rigid aromatic core, combined with the potential for extensive functionalization, makes it an attractive building block for polymers, liquid crystals, and other advanced materials.
The bifunctional nature of the molecule, with its carboxylic acid and bromo functionalities, allows it to be used as a monomer in polymerization reactions. For example, the carboxylic acid can be converted to an ester or amide, and the bromo group can participate in polymerization reactions such as Suzuki polycondensation. This could lead to the formation of novel conjugated polymers with interesting electronic and optical properties, potentially finding applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Furthermore, the rod-like shape of many derivatives of this compound makes them suitable candidates for the design of liquid crystals. By attaching long alkyl chains to the molecule, it is possible to induce mesophase behavior. The presence of the bromine atom and the isopropoxy group can influence the packing and intermolecular interactions of the molecules, leading to the formation of different liquid crystalline phases with unique optical and electrical properties. Benzoic acid derivatives are known to be building blocks for liquid crystals. tcichemicals.com
The table below highlights potential material science applications for derivatives of this compound.
| Material Class | Derivatization Strategy | Potential Properties | Potential Applications |
| Polymers | Polymerization via cross-coupling reactions (e.g., Suzuki polycondensation) after modification of the carboxylic acid. | Tunable electronic and optical properties, good thermal stability. | Organic electronics (OLEDs, OPVs), sensors. |
| Liquid Crystals | Esterification of the carboxylic acid with long-chain alcohols. | Mesophase formation (e.g., nematic, smectic), anisotropic optical and dielectric properties. | Display technologies, optical switches. |
| Functional Dyes | Coupling with chromophoric units via the bromo group. | Strong absorption and emission in the visible or near-infrared region. | Imaging, sensing, photodynamic therapy. |
| Metal-Organic Frameworks (MOFs) | Use as a linker molecule to connect metal nodes. | High porosity, large surface area, tunable pore size. | Gas storage, catalysis, separation. |
Q & A
Q. How does this compound interact with bacterial enzymes in structure-activity relationship (SAR) studies?
- Methodology : Use molecular docking (AutoDock Vina) to simulate binding with bacterial dihydrofolate reductase. Validate predictions via enzymatic assays (IC₅₀ measurements). The bromine moiety enhances hydrophobic interactions, while the isopropoxy group may reduce solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





